molecular formula C17H14ClFN2O3 B2359225 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide CAS No. 954590-83-1

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide

Cat. No.: B2359225
CAS No.: 954590-83-1
M. Wt: 348.76
InChI Key: FRJVKBGYHLQZGT-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that enable its utilization in various fields such as medicinal chemistry, drug discovery, and organic synthesis.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide has diverse applications in scientific research. It is utilized in:

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.

    Drug Discovery: It serves as a key intermediate in the synthesis of potential drug candidates.

    Organic Synthesis: The compound is employed in various organic reactions to create complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide can be compared with other similar compounds, such as:

    2-chloro-6-fluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide: This compound shares structural similarities but differs in its functional groups and applications.

    N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide: This compound lacks the chloro and fluoro substituents, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c18-13-7-4-8-14(19)15(13)16(22)20-9-12-10-21(17(23)24-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJVKBGYHLQZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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